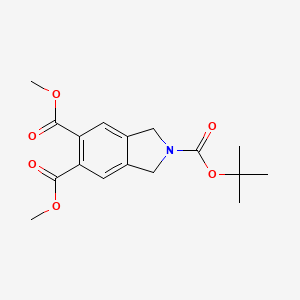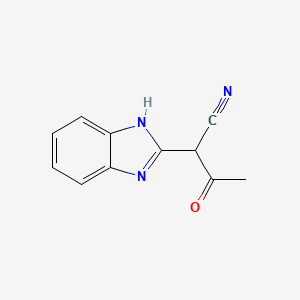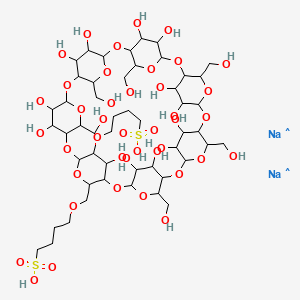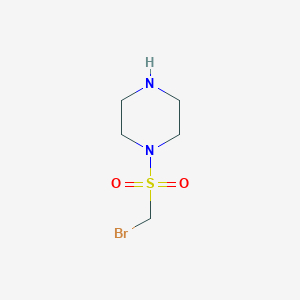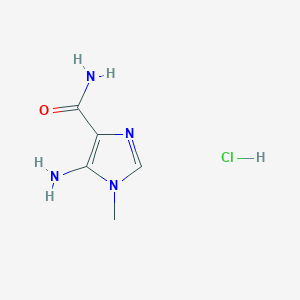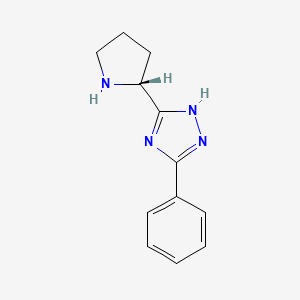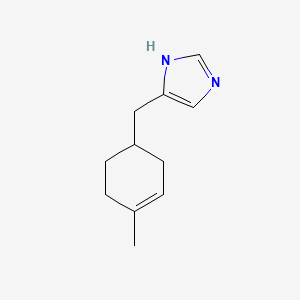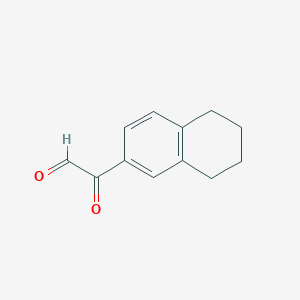
2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetaldehyde is an organic compound with a complex structure that includes a naphthalene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetaldehyde typically involves the reaction of 5,6,7,8-tetrahydronaphthalene with appropriate reagents to introduce the oxo and aldehyde functional groups. One common method involves the oxidation of 5,6,7,8-tetrahydronaphthalene using reagents such as potassium permanganate or chromium trioxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as catalytic oxidation processes. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid.
Reduction: 2-hydroxy-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetaldehyde.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s oxo group can participate in redox reactions, influencing cellular oxidative stress levels .
Comparación Con Compuestos Similares
Similar Compounds
- 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid
- 2-hydroxy-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetaldehyde
- N1-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Uniqueness
2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetaldehyde is unique due to its specific combination of functional groups and the naphthalene ring system. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C12H12O2 |
|---|---|
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetaldehyde |
InChI |
InChI=1S/C12H12O2/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h5-8H,1-4H2 |
Clave InChI |
DWSXGWLPQMYMTJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C=CC(=C2)C(=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





